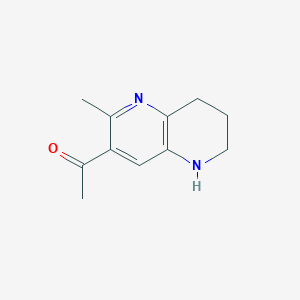
1-(Naphthalen-2-ylsulfanyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-ylsulfanyl)propan-2-one is an organic compound with the molecular formula C13H12OS It is characterized by the presence of a naphthalene ring attached to a propan-2-one moiety via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalen-2-ylsulfanyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-naphthalenethiol with 2-bromoacetone under basic conditions. The reaction typically proceeds as follows:
Reagents: 2-naphthalenethiol, 2-bromoacetone, base (e.g., sodium hydroxide)
Conditions: The reaction is carried out in an organic solvent such as ethanol or acetone, at room temperature or slightly elevated temperatures.
Procedure: The base deprotonates the thiol, generating a thiolate anion, which then undergoes nucleophilic substitution with 2-bromoacetone to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-ylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Naphthalen-2-ylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-ylsulfanyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The naphthalene ring may also contribute to its activity by facilitating interactions with hydrophobic regions of biomolecules.
Comparison with Similar Compounds
1-(Naphthalen-2-ylsulfanyl)propan-2-one can be compared with other similar compounds such as:
1-(Naphthalen-2-yl)propan-2-one: Lacks the sulfanyl group, which may result in different reactivity and biological activity.
1-(Naphthalen-2-ylthio)ethanone: Similar structure but with a different carbonyl position, affecting its chemical properties.
2-(Naphthalen-2-ylsulfanyl)propan-2-one: Positional isomer with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C13H12OS/c1-10(14)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3 |
InChI Key |
KKGBPYQWIYNBHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13231073.png)







![5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid](/img/structure/B13231129.png)




![Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13231149.png)
